molecular formula C11H11N3O2 B14907680 n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide

n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide

Cat. No.: B14907680
M. Wt: 217.22 g/mol
InChI Key: MEYBAVNGNXUFNQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding products

Scientific Research Applications

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide can be compared with other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: A bactericidal agent

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H11N3O2/c15-10(6-1-2-6)12-7-3-4-8-9(5-7)14-11(16)13-8/h3-6H,1-2H2,(H,12,15)(H2,13,14,16)

InChI Key

MEYBAVNGNXUFNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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